1-Methyl-2H-cyclopenta[d]pyridazine
Overview
Description
1-Methyl-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2H-cyclopenta[d]pyridazine typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-2H-cyclopenta[d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets. For instance, derivatives of pyridazine have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation . The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar nitrogen-containing ring structure.
Pyridazinone: A derivative with a keto functionality, known for its diverse pharmacological activities.
Pyrimidine and Pyrazine: Other diazines with different nitrogen atom arrangements in the ring.
Uniqueness: 1-Methyl-2H-cyclopenta[d]pyridazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-methyl-2H-cyclopenta[d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-8-4-2-3-7(8)5-9-10-6/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVOZZBFYRJDTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C2C=NN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537939 | |
Record name | 1-Methyl-2H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92671-43-7 | |
Record name | 1-Methyl-2H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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